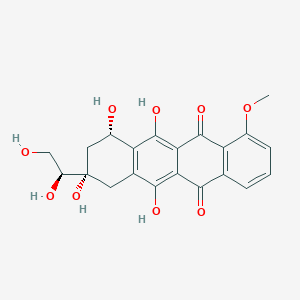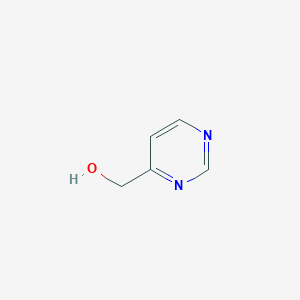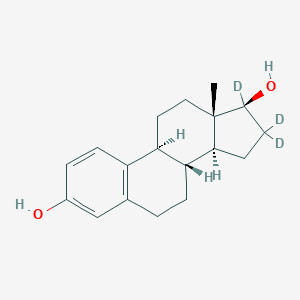
17beta-Estradiol-16,16,17-d3
Descripción general
Descripción
17beta-Estradiol-16,16,17-d3 (17βE2-d3) is a synthetic form of the natural hormone estradiol, a major female sex hormone. It is used in a variety of scientific research applications due to its ability to mimic the effects of estradiol on the body. It is also used in laboratory experiments to study the biochemical and physiological effects of estradiol on cells and tissues.
Aplicaciones Científicas De Investigación
Biodegradación ambiental
17beta-Estradiol-16,16,17-d3: se utiliza como trazador para estudiar la biodegradación del estradiol en entornos ambientales. Se ha demostrado que los microorganismos como Microbacterium sp. MZT7 degradan el estradiol, reduciendo sus efectos nocivos en los ecosistemas . La forma deuterada del estradiol puede ayudar a comprender las vías enzimáticas y la eficacia de la degradación microbiana en el tratamiento de aguas residuales.
Investigación de la disrupción endocrina
El compuesto sirve como una herramienta importante en la investigación de los efectos disruptores endocrinos de los estrógenos en los cuerpos de agua. Al usar la versión deuterada, los científicos pueden rastrear y cuantificar con precisión el compuesto en varios entornos y evaluar su impacto en la vida silvestre y la salud humana .
Investigación del cáncer
Estradiol-d3: se utiliza en la investigación del cáncer, particularmente en el estudio de los cánceres sensibles a las hormonas. Ayuda a comprender el papel del estrógeno en la proliferación de células cancerosas y el potencial de las terapias dirigidas .
Metabolómica
En metabolómica, This compound se utiliza para investigar los cambios metabólicos en los organismos expuestos al estradiol. Ayuda a identificar biomarcadores y comprender las vías metabólicas influenciadas por la exposición al estradiol .
Patrones de referencia farmacéutica
Como un compuesto marcado con isótopos estables, Estradiol-d3 es un patrón de referencia crítico en la investigación farmacéutica. Garantiza la precisión y confiabilidad de los métodos analíticos utilizados para detectar y cuantificar el estradiol en muestras biológicas .
Estudios cinéticos
El compuesto es instrumental en estudios cinéticos que comparan la actividad de diferentes formas de estradiol. Permite mediciones precisas de los niveles de estradiol en sistemas biológicos, lo cual es esencial para comprender su farmacocinética y dinámica .
Mecanismo De Acción
Target of Action
17beta-Estradiol-16,16,17-d3, also known as Estradiol-d3, primarily targets estrogen receptors (ERs) in the body . These receptors are found in various tissues, including the brain, bone, heart, and reproductive tissues . The activation of these receptors plays a crucial role in numerous biological processes, such as reproduction, cardiovascular health, and neuroprotection .
Mode of Action
Estradiol-d3 interacts with its targets, the estrogen receptors, by binding to them and activating intracellular signaling pathways . This interaction results in a variety of changes, including the regulation of gene transcription and protein synthesis . For instance, it has been shown to regulate calcium ion channels and mitochondrial function in a sex-specific manner .
Pharmacokinetics
Like other steroids, it is expected to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces .
Result of Action
The action of Estradiol-d3 at the molecular and cellular levels results in a wide range of effects. It has been shown to control reproduction, sexual differentiation, and the development of secondary sexual characteristics . Furthermore, it has been associated with a rapid decline in mitochondrial respiratory capacity when ovarian E2 is lost .
Action Environment
The action, efficacy, and stability of Estradiol-d3 can be influenced by various environmental factors. For instance, the presence of other hormones, the physiological state of the individual, and the specific tissue environment can all impact its action . Moreover, external factors such as temperature and pH can also affect its stability and activity .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
17beta-Estradiol-16,16,17-d3 interacts with various enzymes, proteins, and other biomolecules. It has been found to mediate rapid activation of protein kinase C and phospholipase D, leading to increased proliferation and protection against chemotherapy-induced apoptosis . The compound’s interaction with these biomolecules significantly influences the biochemical reactions within the cell .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA double-strand breaks, elevating the level of reactive oxidative species, and inducing apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It activates an SRC-mediated translocation of estrogen receptors to the plasma membrane, which results in the activation of EGFR and the mitogen-activated protein kinase signaling pathway .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects have been observed in these studies, high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i7D2,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-SPGJGCHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584000 | |
| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79037-37-9 | |
| Record name | Estradiol-d3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79037-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79037-37-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



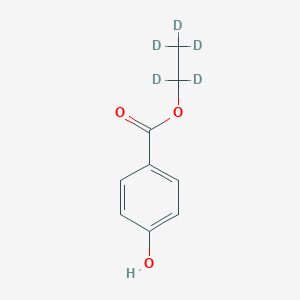


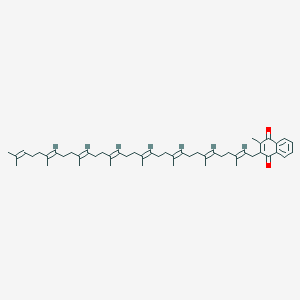





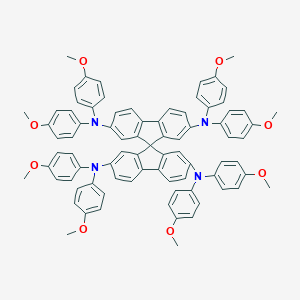

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)
